N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide
Description
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiophene ring, which is known for its aromaticity and stability, making it a valuable component in many chemical reactions and applications.
Properties
Molecular Formula |
C16H20N2O2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)13(12-7-4-5-8-14(12)20-3)11-17-16(19)15-9-6-10-21-15/h4-10,13H,11H2,1-3H3,(H,17,19) |
InChI Key |
LIFDCOGKLRLXTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CS1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Functionalization: The thiophene ring is then functionalized with the dimethylamino and methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, while the thiophene ring provides stability and aromatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Known for its use as a photoinitiator.
N-[2-(dimethylamino)ethyl]acrylamide: Used in polymer chemistry and as a monomer for various applications.
Uniqueness
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide stands out due to its unique combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability, aromaticity, and specific interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
